molecular formula C22H18ClFN2O B2547659 5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole CAS No. 478050-15-6

5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2547659
CAS No.: 478050-15-6
M. Wt: 380.85
InChI Key: ZXXYZWGBJCHAQB-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C22H18ClFN2O and its molecular weight is 380.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis of Isostructural Compounds : The synthesis of isostructural compounds, including 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, has been reported. These compounds were crystallized from dimethylformamide solvent, allowing structure determination by single crystal diffraction. The molecular conformation and planarity were analyzed (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

  • Structural Characterization of Substituted Pyrazolines : A study on substituted pyrazolines, including compounds with similar molecular frameworks, provided insights into their molecular conformations and intermolecular interactions, crucial for understanding their potential applications (Chopra, Mohan, Vishalakshi, & Row, 2007).

Crystal Structures and Molecular Modeling

  • Crystal Structure Analysis : The crystal structures of N-Substituted Pyrazolines were investigated, revealing specific dihedral angles between pyrazole and substituted rings, important for understanding the molecular geometry and potential reactivity (Loh, Quah, Chia, Fun, Sapnakumari, & Narayana, 2013).

  • Molecular Docking and QSAR Analysis : Studies involving molecular docking and QSAR analysis of pyrazoline analogues, including those with structural similarities, have been conducted to explore their potential as inhibitors of phospholipase A2. These studies provide insights into the molecular interactions and potential therapeutic applications (Lokeshwari, Achutha, Srinivasan, Shivalingegowda, Krishnappagowda, & Kariyappa, 2017).

Antimicrobial and Antifungal Screening

  • Antimicrobial Activities of Pyrazoline Derivatives : Research on 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives, including compounds with similar structures, demonstrated notable antibacterial activity, highlighting their potential as antibacterial agents (Shingare, Patil, Gadekar, Sangshetti, & Madje, 2017).

  • Spectroscopic and Antimicrobial Analysis : A study involving spectroscopic and quantum chemical calculations, including molecular docking, focused on compounds with structural similarities to assess their antimicrobial activity. This research provides a foundation for understanding the biological functions of such compounds (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).

Properties

IUPAC Name

3-(4-chlorophenyl)-2-(4-fluorophenyl)-5-(3-methoxyphenyl)-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O/c1-27-20-4-2-3-16(13-20)21-14-22(15-5-7-17(23)8-6-15)26(25-21)19-11-9-18(24)10-12-19/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXYZWGBJCHAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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